Ac-Asp(OtBu)-OH
CAS No.:
Cat. No.: VC21537866
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C10H17NO5 |
---|---|
Molecular Weight | 231.25 g/mol |
IUPAC Name | (2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1 |
Standard InChI Key | NKNPTCBHHPHSEA-ZETCQYMHSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O |
SMILES | CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES | CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O |
Chemical Identity and Structure
Ac-Asp(OtBu)-OH, scientifically known as (2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, represents a modified form of the amino acid aspartic acid. This derivative features an N-terminal acetyl group and a tert-butyl ester protecting group on the side chain carboxyl functionality, while maintaining a free α-carboxyl group. The compound's structure reflects a careful balance of protection and reactivity necessary for peptide synthesis applications.
Basic Chemical Properties
The basic chemical profile of Ac-Asp(OtBu)-OH includes several important identifying characteristics that define its behavior in synthetic contexts and laboratory applications.
Table 1: Chemical Identity and Properties of Ac-Asp(OtBu)-OH
Property | Value |
---|---|
CAS Number | 117833-18-8 |
Molecular Formula | C10H17NO5 |
Molecular Weight | 231.25 g/mol |
IUPAC Name | (2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Melting Point | 163-164 °C |
Physical Appearance | Solid |
pKa | 3.24±0.10 (Predicted) |
Storage Conditions | Sealed in dry environment, 2-8°C |
The compound's structural characteristics include multiple functional groups that contribute to its unique reactivity profile in peptide synthesis applications. These include an acetylated amino group, a free α-carboxyl group, and a tert-butyl-protected side chain carboxyl group . This arrangement of functional groups allows for selective reactivity during peptide coupling reactions.
Structural Identifiers
In the scientific literature and chemical databases, Ac-Asp(OtBu)-OH is represented through various identification systems that facilitate its precise recognition and differentiation from similar compounds.
Table 2: Structural Identifiers of Ac-Asp(OtBu)-OH
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1 |
Standard InChIKey | NKNPTCBHHPHSEA-ZETCQYMHSA-N |
Isomeric SMILES | CC(=O)NC@@HC(=O)O |
Canonical SMILES | CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O |
Applications in Peptide Synthesis
The primary application of Ac-Asp(OtBu)-OH lies in peptide synthesis, where it serves as a building block with selective reactivity due to its protected form. This compound is instrumental in creating complex peptides where controlled sequential reactions are essential.
Protection Strategy Importance
In peptide synthesis, protecting groups play a crucial role in preventing unwanted side reactions and enabling directional synthesis. The tert-butyl ester group in Ac-Asp(OtBu)-OH specifically protects the side chain carboxyl group of aspartic acid, allowing for selective reactions at the α-carboxyl position. This protection is particularly important because aspartic acid contains two carboxyl groups that could otherwise compete in coupling reactions.
Research has demonstrated that tert-butyl-protected aspartic acid derivatives effectively prevent aspartimide formation, a common unwanted side reaction in peptide synthesis that can significantly reduce yield and purity. The tert-butyl group demonstrates remarkable stability under conditions where other acid-labile protecting groups might undergo cleavage, making it a versatile choice for diverse peptide synthesis strategies.
Solid-Phase Peptide Synthesis Applications
Ac-Asp(OtBu)-OH is frequently employed alongside other protected amino acids, such as Fmoc-Asp(OtBu)-OH, in solid-phase peptide synthesis (SPPS). This technique, which revolutionized peptide synthesis by enabling the efficient creation of complex peptides on a solid support, relies heavily on properly protected amino acid derivatives.
The acetylated N-terminus in Ac-Asp(OtBu)-OH provides a permanent protection of the amino group, making this derivative particularly useful when an N-terminal aspartic acid residue needs to be capped or when creating specialized peptide structures with internal acetylated residues. The compound can be incorporated into growing peptide chains through its free α-carboxyl group while maintaining protection of the side chain functionality .
Synthetic Methods and Preparation
The synthesis of Ac-Asp(OtBu)-OH typically involves multiple steps of protection and deprotection reactions. While the search results don't provide detailed synthesis protocols specifically for this compound, related compounds follow established pathways in peptide chemistry.
General Synthesis Pathways
The preparation of Ac-Asp(OtBu)-OH generally begins with L-aspartic acid, which undergoes selective protection at both the α-amino group (with an acetyl group) and the side chain carboxyl group (with a tert-butyl group). The selective nature of these protections requires careful control of reaction conditions to achieve the desired regioselectivity.
Typical steps in the synthesis pathway may include:
-
Protection of the side chain carboxyl group with tert-butanol under acidic conditions
-
Acetylation of the α-amino group using acetic anhydride or acetyl chloride
-
Purification steps to isolate the desired product with high purity
A critical consideration in the synthesis is maintaining the stereochemical integrity of the aspartic acid residue. The synthesis conditions must be controlled to prevent racemization, which would compromise the biological activity and utility of the resulting compound in peptide synthesis .
Biological and Research Applications
Beyond its role as a building block in peptide synthesis, Ac-Asp(OtBu)-OH and related compounds have been studied for their specific applications in biological research, particularly in enzyme studies.
Role in Caspase Research
One notable application of Ac-Asp(OtBu)-OH is its utilization in the synthesis of caspase substrates such as Ac-DEVD-pNA. These substrates are essential tools for high-throughput screening of caspase inhibitors, which are important in research on apoptosis (programmed cell death) and related biological processes.
Caspases are cysteine proteases that play crucial roles in apoptosis and inflammation. Substrates derived from or incorporating Ac-Asp(OtBu)-OH enable researchers to monitor caspase activity effectively through the generation of chromogenic or fluorogenic signals upon enzymatic cleavage.
Complement Pathway Studies
Research has also explored variants of Ac-Asp compounds for their inhibitory effects on complement pathways, which are part of the immune system. These studies have revealed that modifications to the aspartic acid residue can significantly alter biological activity, highlighting the importance of precise structural control in the development of bioactive compounds.
Parameter | Details |
---|---|
Typical Purity | ≥95% |
Common Package Sizes | 1g, 5g, 10g |
Storage Recommendations | 2-8°C, sealed in dry conditions |
Typical Uses | Research use only; not for human or veterinary use |
Quality Control Considerations
When selecting Ac-Asp(OtBu)-OH for research applications, quality parameters such as optical purity (enantiomeric excess) and chemical purity are critical considerations. The stereochemical purity is particularly important for applications in peptide synthesis where the L-configuration of amino acids is typically required for biological activity .
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